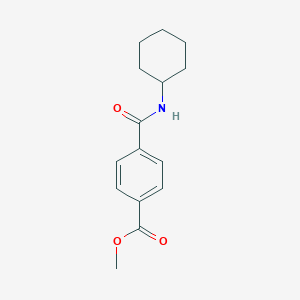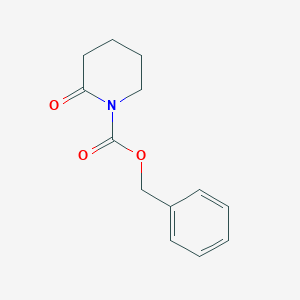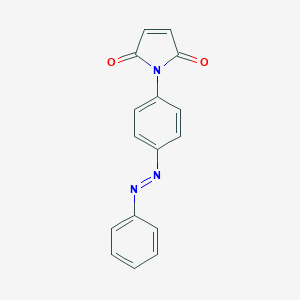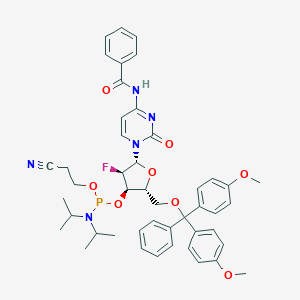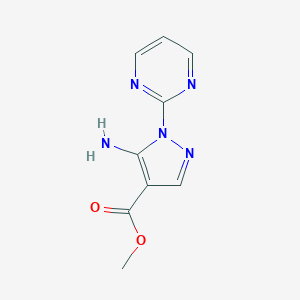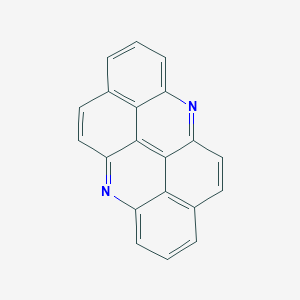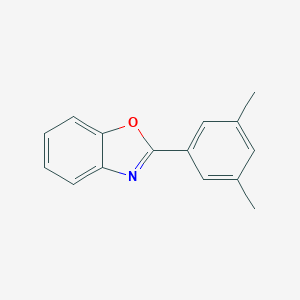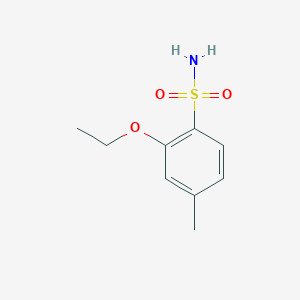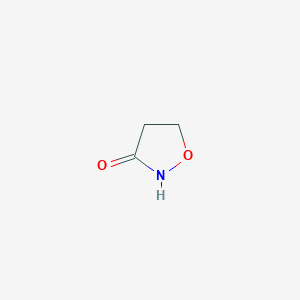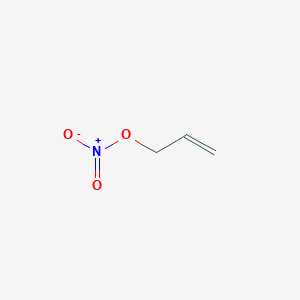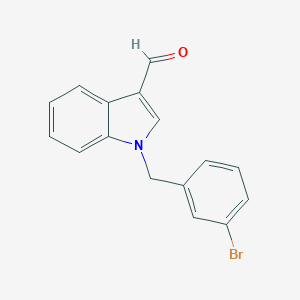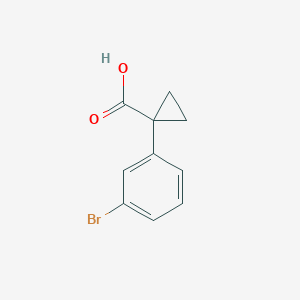
1-(3-Bromophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(3-Bromophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9BrO2 . It has an average mass of 241.081 Da and a monoisotopic mass of 239.978592 Da .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)cyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and a 3-bromophenyl group . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³, a boiling point of 367.5±35.0 °C at 760 mmHg, and a flash point of 176.1±25.9 °C . It has a molar refractivity of 52.0±0.3 cm³ . The compound has an ACD/LogP value of 2.32, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
1-(3-Bromophenyl)cyclopropanecarboxylic acid derivatives have shown significant inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, and the derivatives demonstrated excellent inhibition in the low nanomolar range (Boztaş et al., 2015).
Synthesis and Biological Activity
The compound has been utilized as a leading compound for synthesizing new derivatives with potential biological activities. Notably, derivatives have exhibited significant herbicidal and fungicidal activities (Tian et al., 2009).
Substituent Effects in Ionization
Research on cis-2-substituted 1-cyclopropanecarboxylic acids, a related group of compounds, provides insights into the effects of various substituents, including bromo, on the ionization properties of these acids. This is crucial for understanding their chemical behavior and potential applications (Kusuyama, 1979).
Stereoselective Synthesis
The compound is involved in the stereoselective synthesis of cyclopropanecarboxylates. This is important for creating specific molecular configurations, which can be crucial in pharmaceutical applications (Vo et al., 1997).
Potential Antidepressants
Derivatives of 1-(3-Bromophenyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants. Some of these compounds showed more activity than known antidepressants in animal tests (Bonnaud et al., 1987).
Molecular Structure Studies
Studies on the structure and conformation of related cyclopropanecarboxylic acids contribute to a better understanding of molecular interactions and properties. This knowledge can be applied in designing molecules with specific characteristics (Korp et al., 1983).
Amyloid Pathology in Alzheimer's Disease
The compound has been investigated for its effects on brain β-amyloid pathology in a mouse model of Alzheimer's disease, showing potential therapeutic applications (Imbimbo et al., 2009).
Ethylene Biosynthesis Inhibition
It has been studied for its role in inhibiting ethylene biosynthesis, a process crucial in plant growth and fruit ripening. This could have applications in agriculture and plant biology (Dourtoglou & Koussissi, 2000).
Safety And Hazards
The compound is classified as having acute toxicity, both oral and dermal, and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDCJGVBYNDHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588127 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)cyclopropanecarboxylic acid | |
CAS RN |
124276-95-5 | |
| Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


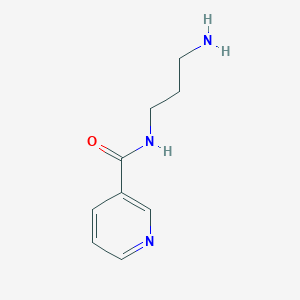
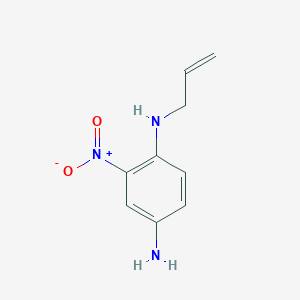
![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)
